Quercetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid

Soluble in alcohol and glacial acetic acid; insoluble in water

In water, 60 mg/L at 16 °C

0.06 mg/mL at 16 °C

Synonyms

Canonical SMILES

Isomeric SMILES

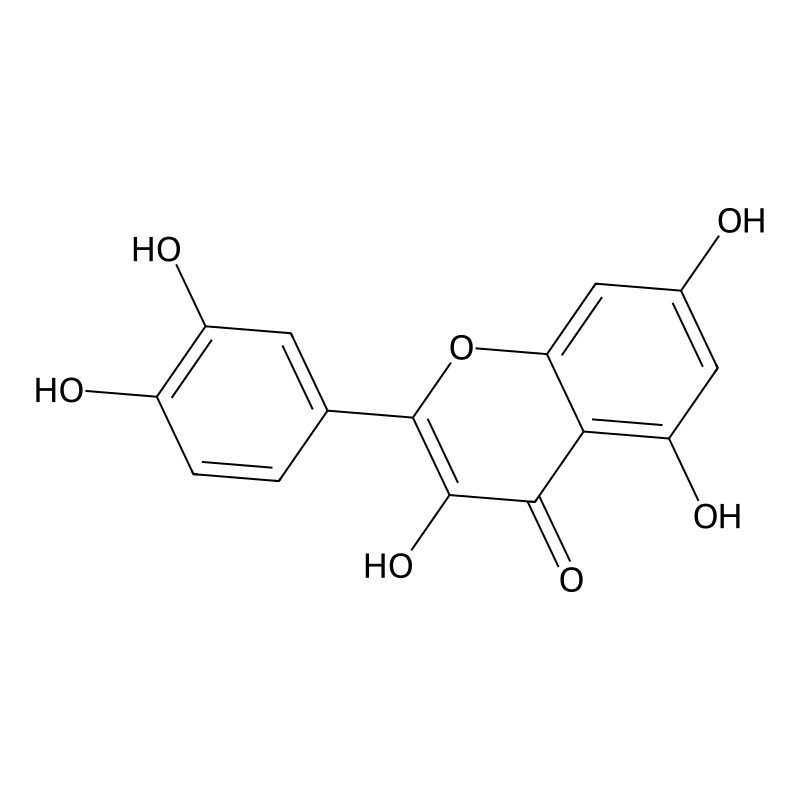

Quercetin is a flavonoid, a type of polyphenolic compound, primarily found in fruits, vegetables, and grains. Its chemical formula is C₁₅H₁₀O₇, and it is characterized by a structure that includes two benzene rings connected by a heterocyclic pyrene. The unique positioning of five hydroxyl groups on the molecule significantly contributes to its biochemical properties and biological activities. Quercetin is known for its antioxidant properties, which help combat oxidative stress in cells, and has been linked to various health benefits, including anti-inflammatory and anti-cancer effects .

The mechanism of action of quercetin is still under investigation. However, its antioxidant properties are believed to play a key role. Quercetin may help scavenge free radicals, potentially reducing cellular damage []. Additionally, it might interact with cellular signaling pathways involved in inflammation and allergic reactions [].

Antioxidant Properties:

Quercetin possesses potent antioxidant capabilities, meaning it can neutralize harmful free radicals in the body. Free radicals, if left unchecked, can damage cells and contribute to various chronic diseases. Studies have shown quercetin's ability to scavenge free radicals, potentially offering protection against conditions like cardiovascular disease, neurodegenerative disorders, and age-related complications [, ].

Anti-inflammatory Effects:

Inflammation plays a crucial role in the development of several diseases. Quercetin exhibits promising anti-inflammatory properties by modulating various pathways involved in the inflammatory response []. Research suggests that quercetin may be beneficial in managing conditions like arthritis, asthma, and inflammatory bowel disease, although further clinical investigation is necessary [].

Potential Role in Cancer Prevention:

Quercetin's anti-proliferative and pro-apoptotic (cell death) effects on cancer cells have been observed in laboratory studies []. These findings suggest its potential role in cancer prevention or as a complementary therapy alongside conventional treatments. However, it is crucial to emphasize that more research, particularly human clinical trials, is needed to understand its efficacy and safety in this context [].

Other Areas of Investigation:

Quercetin is also being investigated for its potential applications in managing various other conditions, including:

- Neurological disorders: Studies suggest quercetin may offer neuroprotective effects against diseases like Alzheimer's and Parkinson's, although more research is needed [].

- Metabolic disorders: Quercetin's potential role in regulating blood sugar and cholesterol levels is being explored, with promising results in animal models [].

- Skin health: Quercetin's antioxidant and anti-inflammatory properties may be beneficial for protecting skin from UV radiation damage and improving overall skin health [].

Quercetin exhibits a wide range of biological activities:

- Antioxidant Activity: The presence of hydroxyl groups allows quercetin to scavenge free radicals effectively.

- Anti-inflammatory Effects: Quercetin inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

- Anticancer Properties: It promotes apoptosis in cancer cells and inhibits tumor growth by affecting various signaling pathways, including angiogenesis .

- Cardiovascular Benefits: Quercetin has been shown to lower blood pressure and improve endothelial function in hypertensive subjects .

Quercetin can be synthesized through several methods:

- Biosynthesis in Plants: It is produced from phenylalanine via the phenylpropanoid pathway. Key enzymes include phenylalanine ammonia-lyase and flavonol synthase, converting intermediates into quercetin through a series of reactions .

- Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions that may include the use of protective groups and coupling reactions to construct the flavonoid structure.

- Extraction from Natural Sources: Quercetin can be extracted from plant materials such as onions, apples, and green tea using solvents like ethanol or methanol.

Quercetin has various applications across different fields:

- Nutraceuticals: Used as a dietary supplement due to its health-promoting properties.

- Pharmaceuticals: Investigated for potential therapeutic roles in treating conditions like cancer, cardiovascular diseases, and allergies.

- Food Industry: Employed as a natural preservative due to its antioxidant properties that help extend shelf life.

- Cosmetics: Incorporated into skincare products for its anti-inflammatory and skin-protective effects .

Quercetin interacts with several biological systems:

- Cytochrome P450 Enzymes: It inhibits enzymes such as CYP3A4 and CYP2C19, which are involved in drug metabolism. This interaction can affect the pharmacokinetics of various medications .

- Glycosylation: Quercetin forms glycosides with sugars like glucose and rhamnose, which can alter its bioavailability and activity .

- Microbial Metabolism: Gut microbiota can metabolize quercetin into various metabolites that may have enhanced or altered biological activities compared to the parent compound .

Several compounds share structural similarities with quercetin but differ in their biological activities and properties. Here are some notable examples:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Rutin | Glycoside of quercetin | Higher solubility; used for vascular health |

| Isoquercitrin | 3-O-glucoside of quercetin | Enhanced bioavailability; found in various plants |

| Kaempferol | Similar flavonoid structure | Different hydroxyl group positioning; distinct activities |

| Myricetin | Additional hydroxyl group | Stronger antioxidant properties compared to quercetin |

| Luteolin | Different substitution pattern | Noted for anti-inflammatory effects |

Quercetin's unique arrangement of hydroxyl groups contributes significantly to its distinct antioxidant capacity compared to these similar compounds .

Quercetin exhibits the fundamental structural architecture characteristic of flavonol compounds, consisting of a fifteen-carbon skeleton organized in a C6-C3-C6 configuration [24]. The molecular formula of quercetin is C15H10O7, with a molecular weight of 302.236 grams per mole [7] [25]. The International Union of Pure and Applied Chemistry nomenclature designates quercetin as 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one [6] [8].

The basic flavonol skeleton comprises three distinct ring systems that define the structural foundation of quercetin [22] [24]. Ring A represents a benzene ring with a phloroglucinol-type substitution pattern, while Ring B constitutes another benzene ring featuring a catechol-type substitution arrangement [1] [2] [6]. Ring C forms the central heterocyclic pyran ring, creating a benzopyran system that bridges the two aromatic rings [11] [22].

The flavonol classification distinguishes quercetin from other flavonoid subclasses through the presence of a hydroxyl group at the 3-position of the benzopyran ring [8]. This structural feature, combined with the C2=C3 double bond, creates an α,β-unsaturated system that contributes significantly to the compound's chemical and physical properties [6] [11]. The carbonyl group located at position 4 completes the characteristic flavonol chromone structure [7] [8].

Table 1: Structural Characterization of Quercetin

| Structural Feature | Details | References |

|---|---|---|

| Molecular Formula | C15H10O7 | [6] [7] [8] |

| Molecular Weight (g/mol) | 302.236 | [7] [25] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [6] [8] |

| Basic Skeleton | C6-C3-C6 (15-carbon flavonol skeleton) | [22] [24] |

| Ring A (Benzene) | Phloroglucinol-type substitution pattern | [1] [2] |

| Ring B (Benzene) | Catechol-type substitution pattern | [6] [11] |

| Ring C (Pyran) | Benzopyran heterocycle with oxygen | [11] [22] |

| Carbonyl Group | C4=O (position 4) | [7] [8] |

| Double Bond | C2=C3 (α,β-unsaturated system) | [6] [11] |

Hydroxyl Group Positioning (3,5,7,3',4')

Quercetin contains five hydroxyl groups strategically positioned at specific locations throughout its molecular structure, specifically at positions 3, 5, 7, 3', and 4' [6] [9] [12]. This pentahydroxylation pattern represents the defining structural characteristic that distinguishes quercetin from other flavonoid compounds and determines its unique chemical properties [6].

The hydroxyl groups are distributed across all three ring systems of the quercetin molecule [9] [12]. Ring A contains two hydroxyl substituents at positions 5 and 7, both exhibiting meta-orientation relative to the ring junction [9] [12]. The 7-hydroxyl group demonstrates particular significance due to its involvement in intramolecular hydrogen bonding with the carbonyl oxygen at position 4, creating a six-membered hydrogen-bonded ring system [9] [12]. Nuclear magnetic resonance spectroscopy confirms this interaction through the characteristic downfield chemical shift of the 7-hydroxyl proton at 12.3 parts per million [9] [12].

Ring B features two hydroxyl groups positioned at the 3' and 4' locations, forming an ortho-dihydroxy arrangement known as a catechol moiety [6] [16]. This catechol structure represents a critical pharmacophore that contributes significantly to the electron-donating properties of quercetin [6] [16]. The 4'-hydroxyl group exhibits particularly strong electron-donating characteristics, while the 3'-hydroxyl group provides additional stabilization to the B-ring system [6] [16].

The single hydroxyl group located at position 3 on Ring C occupies a unique chemical environment within an α-hydroxyketone system [6] [10] [16]. This 3-hydroxyl group plays an essential role in maintaining the stability of the C2=C3 double bond and contributes to the overall planarity of the quercetin molecule [6] [10] [16]. Nuclear magnetic resonance analysis reveals that hydroxyl protons at positions 3, 4', and 5 appear as a broad singlet near 9.1 parts per million, indicating their participation in rapid exchange processes [12].

Table 2: Hydroxyl Group Positioning and Properties in Quercetin

| Position | Ring Location | Chemical Environment | Spectroscopic Features | References |

|---|---|---|---|---|

| 3-OH | C (Pyran) | α-Hydroxyketone system | Essential for C2=C3 double bond stability | [6] [10] [16] |

| 5-OH | A (Benzene) | Meta to ring junction | Contributes to A-ring absorption | [9] [12] |

| 7-OH | A (Benzene) | Intramolecular H-bonding with C4=O | Downfield NMR shift (12.3 ppm) | [9] [12] |

| 3'-OH | B (Benzene) | Ortho to 4'-OH (catechol) | Electron donating to B-ring system | [6] [16] |

| 4'-OH | B (Benzene) | Ortho to 3'-OH (catechol) | Major electron donating group | [6] [16] |

Chromophore System and Electronic Structure

The chromophore system of quercetin encompasses an extended π-conjugation network that spans across all three ring systems, creating a delocalized electronic structure responsible for its characteristic ultraviolet-visible absorption properties [10] [29] [32]. This conjugated system enables efficient electronic communication between the aromatic rings and contributes to the compound's distinctive spectroscopic characteristics [29] [32].

Ultraviolet-visible spectroscopy reveals two major absorption bands that define the electronic structure of quercetin [13] [26] [27]. Band I appears at wavelengths between 365-376 nanometers and corresponds to electronic transitions within the cinnamoyl system, encompassing the B and C rings [4] [13] [26]. Band II manifests at shorter wavelengths of 250-261 nanometers and represents electronic transitions associated with the benzoyl system formed by the A and C rings [4] [13] [26].

The electronic transitions observed in quercetin primarily involve π→π* transitions, with some contribution from n→π* transitions [4] [15] [31]. The π→π* transitions arise from the extensive conjugated π-system that extends across the entire molecule, while the n→π* transitions involve non-bonding electrons on oxygen atoms [4] [15] [31]. The relatively planar conformation of quercetin facilitates optimal overlap between the π-orbitals of the different ring systems, enhancing the efficiency of electronic delocalization [29] [32].

Density functional theory calculations provide quantitative insights into the electronic structure of quercetin [30] [33]. The highest occupied molecular orbital energy measures -6.836 electron volts, indicating strong electron-donating capability [30] [33]. The lowest unoccupied molecular orbital energy of -0.522 electron volts demonstrates the compound's electron-accepting potential [30] [33]. The favorable energy gap between these frontier molecular orbitals facilitates electronic transitions and contributes to the compound's chromophoric properties [30].

The conjugated π-system of quercetin exhibits delocalization across the entire molecular framework, with particular concentration in the B-ring and partial extension to the A-C ring system [16] [29] [32]. This delocalization pattern results from the planar conformation that allows efficient interaction between the π-systems of individual rings [29] [32]. The C2=C3 double bond in the C ring provides essential planarity and optimal electron orbital delocalization across all phenolic rings in the quercetin molecule [33].

Table 3: Electronic Structure and Chromophore Properties of Quercetin

| Electronic Property | Values/Description | References |

|---|---|---|

| UV-Vis Band I (nm) | 365-376 | [13] [26] [27] |

| UV-Vis Band II (nm) | 250-261 | [13] [26] [27] |

| Band I Assignment | Cinnamoyl system (B+C rings) | [4] [13] [26] |

| Band II Assignment | Benzoyl system (A+C rings) | [4] [13] [26] |

| Chromophore System | Extended π-conjugation across A, B, C rings | [10] [29] [32] |

| Electronic Transitions | π→π* and n→π* | [4] [15] [31] |

| HOMO Energy (eV) | -6.836 (high electron donating ability) | [30] [33] |

| LUMO Energy (eV) | -0.522 (electron accepting capability) | [30] [33] |

| HOMO-LUMO Gap | Favorable for electronic transitions | [30] |

| Conjugated π-System | Delocalized across entire molecule | [16] [29] [32] |

| Planar Conformation | Essential for π-system interaction | [29] [32] |

Quercetin exists as a solid under standard conditions and presents as a yellow needle-like crystalline powder [1]. The compound forms needle-like crystals in its pure state, exhibiting a characteristic yellow to yellowish coloration [1] [2]. This distinctive appearance stems from the extended conjugated system within the flavonoid structure, which imparts the characteristic yellow hue to the crystalline material. The compound possesses a bitter taste [3] [4], which is typical of many flavonoid compounds and contributes to its recognition as a bioactive natural product.

Molecular Weight and Formula

Quercetin has the molecular formula C₁₅H₁₀O₇ with a molecular weight of 302.24 g/mol [1] [5] [6]. The compound is registered under the Chemical Abstracts Service number 117-39-5 [1] [5] [6]. Its systematic International Union of Pure and Applied Chemistry name is 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one [6] [7], which reflects its structural composition featuring a chromone backbone with multiple hydroxyl substituents. The compound's unique chemical identity is further confirmed by its International Chemical Identifier Key REFJWTPEDVJJIY-UHFFFAOYSA-N [6] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀O₇ [1] [5] [6] |

| Molecular Weight | 302.24 g/mol [1] [5] [6] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one [6] [7] |

| CAS Number | 117-39-5 [1] [5] [6] |

| InChI Key | REFJWTPEDVJJIY-UHFFFAOYSA-N [6] [7] |

Melting Point and Thermal Properties

The melting point of quercetin has been reported with some variation in the literature, with values ranging from 314-317°C [1] to 323°C [8], with a commonly cited value of 316.5°C [1] [9]. This variation can be attributed to the existence of different polymorphic forms and hydrated states of the compound. The estimated boiling point is approximately 363.28°C [1] [2], though this value should be interpreted with caution as quercetin undergoes decomposition before reaching its theoretical boiling point.

Recent comprehensive thermal analysis has revealed that quercetin does not exhibit a conventional melting point but rather undergoes thermochemical transitions involving simultaneous structural relaxation and decomposition [8] [10]. The compound is thermally stable until approximately 230°C, at which point decomposition initiates [8]. A more significant thermal event occurs with a maximum at 303°C, which has been traditionally attributed to melting but is actually a complex thermochemical transition involving both structural changes and decomposition [8]. Complete decomposition occurs at temperatures between 340-350°C [8].

| Property | Value |

|---|---|

| Melting Point | 316.5°C [1] [9], 314-317°C [1], 323°C [8] |

| Boiling Point | 363.28°C (estimate) [1] [2] |

| Decomposition Temperature | 230°C (initiation) [8], 340-350°C [8] |

| Thermal Stability | Stable until melting, rapid decomposition upon melting [10] |

Solubility Parameters in Various Solvents

Quercetin exhibits markedly different solubility characteristics across various solvents, reflecting its amphiphilic nature. In water, quercetin demonstrates very limited solubility, with values ranging from 0.00215 g/L at 25°C [11] to less than 0.1 g/100 mL at 21°C [1]. This poor aqueous solubility is attributed to the compound's hydrophobic nature and extensive hydrogen bonding within its crystal structure.

The compound shows significantly enhanced solubility in organic solvents. In ethanol, quercetin achieves a solubility of approximately 2 mg/mL [12] [13]. However, the most dramatic improvement in solubility occurs in dimethyl sulfoxide, where quercetin can dissolve at concentrations of 30 mg/mL [12] [13] or at least 15.1 mg/mL [1]. Similarly, in dimethylformamide, the compound reaches solubility levels of 30 mg/mL [13] [11]. Quercetin is also described as soluble in acetone and acetic acid, while being only slightly soluble in diethyl ether [1].

| Solvent | Solubility |

|---|---|

| Water | 0.00215 g/L (25°C) [11], <0.1 g/100 mL (21°C) [1] |

| Ethanol | 2 mg/mL [12] [13] |

| DMSO | 30 mg/mL [12] [13], ≥15.1 mg/mL [1] |

| DMF | 30 mg/mL [13] [11] |

| Acetone | Soluble [1] |

| Acetic Acid | Soluble [1] |

| Diethyl Ether | Slightly soluble [1] |

Acid-Base Properties and pKa Values

The acid-base properties of quercetin are complex due to the presence of five phenolic hydroxyl groups with different chemical environments. The compound exhibits multiple dissociation constants, though there is considerable variation in reported values depending on the analytical method employed and experimental conditions.

The first dissociation constant has been reported with values ranging from 6.31 [1] (predicted) to 7.03 [14] (spectrophotometry) and 6.74 [15] (spectrophotometry). Potentiometric methods have yielded higher values between 7.71-8.21 [15]. The second dissociation constant has been determined as 9.15 [14] by spectrophotometry, while other studies report a range of 8.4-9.4 [15].

This variation in pKa values can be attributed to several factors, including the analytical method used, the presence of oxygen during measurements, and the specific experimental conditions such as ionic strength and temperature [15]. The compound's instability under basic conditions, particularly in the presence of oxygen, complicates accurate pKa determination [16] [17].

| Study/Method | pKa1 | pKa2 |

|---|---|---|

| Predicted (ChemicalBook) | 6.31 [1] | - |

| Spectrophotometry (Z. Naturforsch) | 7.03 [14] | 9.15 [14] |

| Spectrophotometry (J. Anal. Chem.) | 6.74 [15] | 8.4-9.4 [15] |

| Potentiometry (various) | 7.71-8.21 [15] | - |

Stability Under Different Environmental Conditions

Quercetin exhibits significant sensitivity to various environmental factors, which substantially affects its stability and potential applications. The compound demonstrates pH-dependent stability, remaining relatively stable at pH 2-6 but becoming increasingly unstable at pH values above 7 [18] [19]. This instability at alkaline pH is attributed to increased susceptibility to oxidation and structural degradation.

Temperature plays a crucial role in quercetin stability. The compound remains stable at room temperature under appropriate conditions but begins to degrade at temperatures exceeding 50°C [18] [19]. Higher temperatures accelerate degradation processes, with significant decomposition occurring at 65°C and above [18] [19].

Light exposure, particularly ultraviolet radiation, causes rapid degradation of quercetin [20] [21]. The compound absorbs strongly in both UVA and UVC ranges, with absorption maxima at approximately 375 nm and 258 nm respectively [20]. This photosensitivity leads to the formation of various oxidation products and significantly reduces the compound's stability.

Oxygen presence is another critical factor affecting quercetin stability. The compound is particularly susceptible to oxidative degradation in the presence of atmospheric oxygen, especially at pH values above 7 [22] [23]. This oxidation process involves the cleavage of the chromone ring structure and leads to the formation of various phenolic acid degradation products [22].

Time-dependent stability studies have shown that quercetin in aqueous solution remains stable for less than 4.5 hours under optimal conditions [24] [25]. This limited stability window necessitates careful handling and storage considerations for both research and commercial applications.

| Condition | Stability |

|---|---|

| pH | Stable at pH 2-6, unstable at pH >7 [18] [19] |

| Temperature | Stable at room temperature, degrades at >50°C [18] [19] |

| Light/UV | Unstable under UV radiation [20] [21] |

| Oxygen | Unstable in presence of oxygen at pH >7 [22] [23] |

| Time | Stable for <4.5 hours in aqueous solution [24] [25] |

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

Heavy Atom Count

LogP

Decomposition

Melting Point

316.5 °C

316 - 318 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 323 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 320 of 323 companies with hazard statement code(s):;

H301 (50.94%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (49.06%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Therapeutic Uses

/EXPL THER/ ... In a randomized, double-blind, placebo-controlled trial ... /among patients with category III chronic prostatitis syndromes (nonbacterial chronic prostatitis and prostatodynia)/ ... Significant improvement was achieved in the treated group, as measured by the NIH chronic prostatitis score. Some 67% of the treated subjects had at least 25% improvement in symptoms, compared with 20% of the placebo group achieving this same level of improvement. In a follow up, unblind, open-label study ... quercetin was combined with bromelain and papain, which may enhance its absorption. In this study, 82% achieved a minimum 25% improvement score.

/EXPL THER/ Lymphocyte protein kinase phosphorylation was inhibited by quercetin in 9 of 11 cancer patients in a phase I clinical trial. Fifty-one patients with microscopically confirmed cancer not amenable to standard therapies and with a life expectancy of at least 12 wk participated in this trial ... The patients were treated at 3-wk intervals at the beginning of the study. Quercetin was admin iv as quercetin dihydrate ... The max allowed dose was reached when 2 of 3 patients on each dose schedule reached grade 3 or 4 general toxicity, or grad 2 renal toxicity, cardiac toxicity, or neurotoxicity. Phosphorylation was inhibited at 1 hr and persisted for 16 hr. In one patient with ovarian cancer refractory to cisplatin, cancer antigen-125 (CA 125) fell from 295 to 55 units/mL after treatment with 2 courses of quercetin ... A hepatoma patient had serum alpha-fetoprotein fall.

/EXPL THER/ ... Quercetin was reported to inhibit tumor necrosis factor-alpha (TNF-alpha) overproduction and attenuate pathophysiological conditions during acute and chronic inflammation ... In asthma, the activation of mast cells and basophils by allergen releases chemical mediators and synthesizeds cytokines leading to inflammatory conditions ... Quercetin was reported to inhibit cytokine expression and synthesis by human basophils ... A metabolite of quercetin, 3-O-methylquercetin (3-MQ), was reported to provide beneficial effects on asthma by inhibiting cAMP- and cGMP-phosphodiesterase (PDE). ...

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

... The 5, 7, 3', 4'-hydroxyl groups on quercetin are capable of donating electrons to quench various radical oxygen species (ROS) and other radical species ... Oxygen radicals (superoxide, hydrogen peroxide, hydroxyl radicals, and other related radicals) ... are quenched by ... antioxidant systems, including antioxidant cmpd, which balance cellular redox status involved in cellular processes for cell homeostasis ... Generally, 3 criteria are considered to assess the antioxidant activity of flavonoids in vitro: first, B ring with 2 hydroxyl groups (adjacent), second, C ring with 2,3-double bond, 4-oxo, and 3-hydroxyl group, and third, A ring with 5,7-dihydroxyl groups. Quercetin meets all 3 criteria, indicating stronger antioxidant activity ... The flavonol was reported to prevent radicals from damaging carbohydrates, proteins, nucleotides, and lipids ... The glucuronide conjugates found in the plasma were also reported to have potent antioxidant activity, indicating that the activity may be retained depending on conjugation positions ...

Cytokines such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce apoptosis in colon cancer cells through engagement of death receptors. Nevertheless, evading apoptosis induced by anticancer drugs characterizes many types of cancers. This results in the need for combination therapy. In this study ... whether the flavonoid quercetin could sensitize human colon adenocarcinoma cell lines to TRAIL-induced apoptosis /was investigated/ ... Quercetin enhanced TRAIL-induced apoptosis by causing the redistribution of DR4 and DR5 into lipid rafts. Nystatin, a cholesterol-sequestering agent, prevented quercetin-induced clustering of death receptors and sensitization to TRAIL-induced apoptosis in colon adenocarcinoma cells ... Qercetin, in combination with TRAIL, triggered the mitochondrial-dependent death pathway, as shown by Bid cleavage and the release of cytochrome c to the cytosol. Together /the/ findings propose that quercetin, through its ability to redistribute death receptors at the cell surface, facilitates death-inducing signaling complex formation and activation of caspases in response to death receptor stimulation. Based on these results, this study provides a challenging approach to enhance the efficiency of TRAIL-based therapies.

Previously /the authors/ reported that isoflavone (genistein) activated bone sialoprotein (BSP) gene transcription is mediated through an inverted CCAAT box in the proximal BSP gene promoter. The present study investigates the regulation of BSP transcription in a rat osteoblast-like cell line, ROS 17/2.8 cells, by quercetin and its conjugated metabolite quercetin 3-glucuronide. Quercetin and quercetin 3-glucuronide (5 uM) increased the BSP mRNA levels at 12 hr and quercetin upregulated the Cbfa1/Runx2 mRNA expression at 12 hr. From transient transfection assays using various sized BSP promoter-luciferase constructs, quercetin increased the luciferase activity of the construct (pLUC3), including the promoter sequence nucleotides -116 to -43. Transcriptional stimulations by quercetin were almost completely abrogated in the constructs that included 2 bp mutations in the inverted CCAAT and FRE elements whereas the CCAAT-protein complex did not change after stimulation by quercetin according to gel shift assays. Quercetin increased the nuclear protein binding to the FRE and 3'-FRE. These data suggest that quercetin and quercetin 3-glucuronide increased the BSP mRNA expression, and that the inverted CCAAT and FRE elements in the promoter of the BSP gene are required for quercetin induced BSP transcription.

Connexin proteins form gap junctions, which permit direct exchange of cytoplasmic contents between neighboring cells. Evidence indicates that gap junctional intercellular communication (GJIC) is important for maintaining homeostasis and preventing cell transformation. Furthermore, connexins may have independent functions including tumor growth suppression. Most tumors express less connexins, have reduced GJIC and have increased growth rates compared with non-tumorigenic cells. The purpose of this study was to determine whether common flavonoids, genistein and quercetin, increase connexin43 (Cx43) levels, improve GJIC and suppress growth of a metastatic human breast tumor cell line (MDA-MB-231). Quercetin (2.5, 5 ug/mL) and genistein (0.5, 2.5, 15 ug/mL) upregulated Cx43 but failed to increase GJIC. Cx43 localized to the plasma membrane following genistein treatment (2.5, 15 ug/mL). In contrast, Cx43 aggregated in the perinuclear region following quercetin treatment (0.5, 2.5, 5, 15 ug/mL). Both genistein (15 ug/mL) and quercetin (2.5, 5, 15 ug/mL) significantly reduced MDA-MB-231 cell proliferation. In summary, genistein and quercetin increase Cx43 and suppress MDA-MB-231 cell proliferation at physiologically relevant concentrations. These results demonstrate that genistein and quercetin are potential anti-breast cancer agents.

For more Mechanism of Action (Complete) data for QUERCETIN (12 total), please visit the HSDB record page.

Vapor Pressure

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

When 14C-quercetin was administered orally to ACI rats, about 20% of the administered dose was absorbed from the digestive tract, more than 30% was decomposed to yield 14-CO2 & about 30% was excreted unchanged in feces..

One male and one female volunteer were given a diet containing quercetin glucosides (64.2 mg expressed as the aglycone). The mean peak plasma concentration of quercetin was 196 ng/mL which was reached 2.9 hr after ingestion. The time-course of the plasma concentration of quercetin was biphasic, with half-lives of 3.8 hr for the distribution phase and 16.8 hr for the elimination phase. Quercetin was still present in plasma 48 hr after ingestion ... /Quercetin glucosides/

Autoradiographic analysis of a fasted rat 3 hr after administration of a single oral dose of 2.3 mg/kg (4-(14)C)quercetin showed that although most of the radiolabel remained in the digestive tract it also occurred in blood, liver, kidney, lung and ribs. After oral administration of 630 mg/kg of the labelled compound to rats, 34% of the radiolabel excreted within 24 hr ... was expired carbon dioxide, 12% in bile and 9% in urine; within 48 hr, 45% was recovered in the feces. Approximately 60% of the radiolabel in the feces was identified as unmetabolized quercetin ...

For more Absorption, Distribution and Excretion (Complete) data for QUERCETIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

o-Beta-hydroxyethylated derivatives of quercetin were isolated from urine samples & separated by HPLC. The 5,7,3',4'-tetra compd was separated from 3,7,3',4'-tetra derivative. The 7,3',4'-tri & 7'-mono compounds gave 1 common peak, separated from the peak for the 7,4'-di compd.

After oral admin to ACI rats, the absorbed (14)C-quercetin was rapidly excreted into the bile & urine within 48 hr as the glucuronide & sulfate conjugates of (14)C-quercetin, 3'-o-monomethyl quercetin & 4'-o-monomethyl quercetin. Efficient metabolism and elimination of quercetin may be one reason for the lack of carcinogenicity in rats.

The metabolites of quercetin flavonols identified in urine samples collected from two male volunteers who consumed their habitual diets for three days were 3,4-dihydroxyphenylacetic acid, meta-hydroxyphenylacetic acid, and 4-hydroxy-3-methoxyphenylacetic acid ...

For more Metabolism/Metabolites (Complete) data for QUERCETIN (10 total), please visit the HSDB record page.

Quercetin has known human metabolites that include Dihydroquercetin and Mikwelianin.

Quercetin is a known human metabolite of tamarixetin and Quercitrin.

Wikipedia

Drospirenone

Drug Warnings

... Quercetin has been shown to protect low density lipoprotein (LDL) from oxidation and prevent platelet aggregation. It was also reported to inhibit the proliferation and migration of smooth muscle cells ... Quercetin was reported to significantly lower the plasma lipid, lipoprotein and hepatic cholesterol levels, inhibit the production of oxLDL produced by oxidative stress, and protect an enzyme, which can hydrolyzed specific lipid peroxides in oxidized lipoproteins and in atherosclerotic lesions ... /It/ induced endothelium-dependent vasorelaxation in rat aorta via incr nitric oxide production ... Quercetin and its glycosides were also reported to inhibit the angiotensin-converting enzyme activity, and ANG II-induced JNK activation inducing vascular smooth muscle cell (VSMC) hypertrophy ... However, some effects may not be feasible or negligible in physiological conditions, because concn of quercetin in most studies are too high to be achieved by dietary ingestion ... and beneficial effects of quercetin on cardiovascular diseases are still inconclusive in human studies ...

Biological Half Life

...The elimination half-life of quercetin is approx 25 hr.

Use Classification

Methods of Manufacturing

Isolation from Rhododendron cinnabarinum Hook, Ericaceae

/Isolation from/ bark of fir trees, also synthetically

General Manufacturing Information

Natural antioxidant ... Plant dye

Flavone dye ...(flavus , Latin for yellow) ... has lost commercial value since the advent of synthetic dyes in 1856

Analytic Laboratory Methods

QUERCETIN WAS DETERMINED BY GAS CHROMATOGRAPHY/FLAME IONIZATION DETECTION. THE SAMPLE WAS DERIVATIZED WITH TRIMETHYLSILYLIMIDAZOLE & CHOLESTEROL WAS USED AS INTERNAL STD. THE CALIBRATION CURVE WAS LINEAR FOR 4-16 MUG, & THE MINIMUM DETECTABLE AMT WAS 6.64X10-10 MOLE WITH 98.5% RECOVERY.

Quercetin has been separated from a crude plant extract by high-performance liquid chromatography ... The reaction of quercetin with vanadyl sulphate has been used as basis for a sensitive spectrophotometric method for estimation of quercetin, with a limit of detection of about 0.3 mg/L ... Gel filtration followed by ultraviolet spectroscopy is reported to offer another selective method for determination of quercetin at a level of 5 mg/L ...

Clinical Laboratory Methods

Storage Conditions

Interactions

Quercetin binds, in vitro, to the DNA gyrase site in bacteria. Therefore, theoretically, it can serve as a competitive inhibitor to the quinolone antibiotics which also bind to this site ... Because of the theoretical risk of genotoxicity in normal tissues in those using cisplatin along with quercetin, those using cisplatin should avoid quercetin supplements ... Bromelain and papain are reported to incr absorption of quercetin.

Quercetin has a pro-oxidant effect and will incr the iron-dependent DNA damage induced by bleomycin. Quercetin may reduce iron to the ferrous state, which allows bleomycin to complex more readily with oxygen and produce more efficient DNA damage. A biphasic pro-oxidant effect with bleomycin has been demonstrated. At low concn incr DNA damage was noted, and at higher doses less DNA damage was noted.

Concomitant use may reduce cyclosporine /or floroquinolones/ effectiveness.

For more Interactions (Complete) data for QUERCETIN (18 total), please visit the HSDB record page.

Dates

2. Nekohashi M, Ogawa M, Ogihara T, Nakazawa K, Kato H, Misaka T, Abe K, Kobayashi S. Luteolin and quercetin affect the cholesterol absorption mediated by epithelial cholesterol transporter niemann-pick c1-like 1 in caco-2 cells and rats. PLoS One. 2014 May 23;9(5):e97901. doi: 10.1371/journal.pone.0097901. PMID: 24859282; PMCID: PMC4032257.

3. Pandey AK, Patnaik R, Muresanu DF, Sharma A, Sharma HS. Quercetin in hypoxia-induced oxidative stress: novel target for neuroprotection. Int Rev Neurobiol. 2012;102:107-46. doi: 10.1016/B978-0-12-386986-9.00005-3. PMID: 22748828.